molecular formula C20H16O B14319866 3-Methoxy-12-methylbenzo(a)anthracene CAS No. 111238-08-5

3-Methoxy-12-methylbenzo(a)anthracene

Cat. No.: B14319866
CAS No.: 111238-08-5
M. Wt: 272.3 g/mol
InChI Key: JVIZUJYXUWQROK-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Studies

Polycyclic aromatic hydrocarbons are a large class of organic compounds characterized by the presence of two or more fused aromatic rings. These compounds are ubiquitous environmental pollutants, primarily formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. Their presence in the air, water, and soil leads to widespread human exposure.

The scientific community has long been interested in PAHs due to the potent carcinogenic and mutagenic properties exhibited by many of its members. The planar structure of these molecules allows them to intercalate into DNA, a critical step in the initiation of cancer. However, most PAHs are not carcinogenic in their native form. They require metabolic activation by cellular enzymes, primarily cytochrome P450 monooxygenases, to be converted into highly reactive electrophilic metabolites, such as diol epoxides, which can then form covalent adducts with DNA.

The study of PAHs is fundamental to understanding the chemical basis of cancer. Research in this area encompasses a wide range of disciplines, from environmental science and toxicology to molecular biology and medicinal chemistry. The insights gained from PAH studies have been instrumental in shaping our understanding of carcinogenesis, DNA repair mechanisms, and the role of metabolic enzymes in disease.

Significance of Substituted Benz[a]anthracene Derivatives in Mechanistic Investigations

Benz[a]anthracene is a four-ring PAH that serves as a foundational structure for a multitude of potent carcinogens. The parent compound itself exhibits weak carcinogenic activity. However, the addition of substituent groups, such as methyl (CH₃) and methoxy (B1213986) (OCH₃) groups, at various positions on the aromatic rings can dramatically alter its biological properties.

The position and nature of these substituents play a crucial role in determining the molecule's carcinogenicity. For instance, methylation at specific sites can enhance the molecule's ability to be metabolically activated to its ultimate carcinogenic form. The presence of a methyl group in the "bay region" of the molecule, an area of high electron density, is often associated with increased carcinogenic potential.

The introduction of a methoxy group can also significantly influence the metabolic fate and biological activity of the benz[a]anthracene scaffold. Methoxy groups can be O-demethylated by cytochrome P450 enzymes to form hydroxylated metabolites, which can then undergo further metabolic transformations. This metabolic pathway can either lead to detoxification or, in some cases, contribute to the formation of reactive species.

The synthesis of a related compound, 3-methoxybenz[a]anthracene-7,12-dione, has been documented as an important intermediate in the preparation of 7,12-dimethylbenz[a]anthracene-3,4-diol 1,2-epoxide, a highly carcinogenic metabolite. nih.gov This highlights the utility of methoxy-substituted benz[a]anthracenes as tools in the synthesis of key metabolites for mechanistic studies.

The systematic study of various substituted benz[a]anthracene derivatives allows researchers to probe the structure-activity relationships that govern their carcinogenic potential. By comparing the biological activities of a series of related compounds, scientists can identify the key structural features that contribute to their carcinogenicity. This information is invaluable for predicting the carcinogenic potential of other PAHs and for designing strategies to mitigate their harmful effects.

To illustrate the impact of substitution on the carcinogenic activity of benz[a]anthracene derivatives, the following table summarizes the relative carcinogenic potencies of several methylated compounds.

CompoundRelative Carcinogenic Potency
Benz[a]anthraceneWeak
7-Methylbenz[a]anthracene (B135024)Moderate
12-Methylbenz[a]anthraceneModerate
7,12-Dimethylbenz[a]anthracene (B13559)Strong

This table provides a qualitative comparison of the carcinogenic activity of selected benz[a]anthracene derivatives based on available literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111238-08-5

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

3-methoxy-12-methylbenzo[a]anthracene

InChI

InChI=1S/C20H16O/c1-13-18-6-4-3-5-14(18)11-16-8-7-15-12-17(21-2)9-10-19(15)20(13)16/h3-12H,1-2H3

InChI Key

JVIZUJYXUWQROK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=CC=CC=C13)C=CC4=C2C=CC(=C4)OC

Origin of Product

United States

Metabolic Transformations and Biochemical Pathways of 3 Methoxy 12 Methylbenzo a Anthracene and Its Analogues

Phase I Metabolism: Bioactivation Mechanisms

Phase I metabolism of 3-Methoxy-12-methylbenzo(a)anthracene is primarily an activation process, converting the relatively inert parent molecule into highly reactive electrophilic intermediates. This bioactivation is a critical step in the initiation of carcinogenesis.

Formation of Epoxides and Dihydrodiols via Enzymatic Processes

The initial step in the metabolic activation of many PAHs involves the oxidation of the aromatic ring system to form arene oxides, or epoxides. nih.govnih.gov This reaction is catalyzed by cytochrome P450 monooxygenases. researchgate.net These epoxides are transient intermediates that can undergo further enzymatic transformation.

Microsomal epoxide hydrolase (mEH) plays a crucial role in this pathway by catalyzing the hydrolysis of the epoxide ring, leading to the formation of trans-dihydrodiols. semanticscholar.org For benzo(a)anthracene derivatives, oxidation can occur at various positions on the aromatic rings. nih.gov In the case of this compound, the formation of several dihydrodiol isomers is plausible, including those on the A-ring (positions 1,2 and 3,4) and the D-ring (positions 8,9 and 10,11). The presence of the methoxy (B1213986) group at the 3-position is expected to influence the regioselectivity of the initial epoxidation.

Generation of Ultimate Carcinogens: Diol Epoxides and Benzylic Carbocations

The dihydrodiol metabolites are not the final carcinogenic species but are precursors to the ultimate carcinogens. nih.gov Further oxidation of the dihydrodiols by cytochrome P450 enzymes generates highly reactive diol epoxides. researchgate.netnih.gov The "bay-region" theory of PAH carcinogenesis posits that diol epoxides with an epoxide ring in a sterically hindered bay-region are particularly potent carcinogens. nih.gov For this compound, the formation of a bay-region diol epoxide would involve epoxidation of the 1,2-double bond of a 3,4-dihydrodiol metabolite.

These diol epoxides are highly electrophilic and can readily react with nucleophilic sites on cellular macromolecules, such as DNA, to form covalent adducts. The formation of these DNA adducts is a key event in the initiation of cancer. researchgate.net

An alternative pathway to the formation of ultimate carcinogens involves the generation of benzylic carbocations. For methylated PAHs, hydroxylation of the methyl group can be followed by sulfation. The resulting sulfate (B86663) ester can then act as a leaving group, generating a highly reactive benzylic carbocation that can also form DNA adducts. nih.gov

Role of Cytochrome P450 (CYP) Enzymes (e.g., CYP1A1, CYP1B1) and Epoxide Hydrolase in Activation

The metabolic activation of PAHs is predominantly carried out by the cytochrome P450 superfamily of enzymes, particularly members of the CYP1 family. oup.com CYP1A1 and CYP1B1 are the primary enzymes involved in the oxidation of PAHs to their initial epoxide intermediates and the subsequent oxidation of dihydrodiols to diol epoxides. researchgate.netnih.govnih.gov

CYP1B1, in particular, has been shown to play a significant role in the activation of a variety of procarcinogens, including 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a structural analogue of this compound. oup.comresearchgate.net The expression of these enzymes can be induced by exposure to PAHs themselves, creating a feedback loop that can enhance their bioactivation. nih.gov

Epoxide hydrolase is another critical enzyme in this pathway, responsible for the conversion of the initial epoxide intermediates to dihydrodiols. semanticscholar.org The interplay between the CYP enzymes and epoxide hydrolase is crucial in determining the balance between detoxification and bioactivation.

EnzymeRole in MetabolismSubstrateProduct
Cytochrome P450 (CYP1A1, CYP1B1)Initial OxidationThis compoundArene Oxides (Epoxides)
Epoxide HydrolaseHydrolysis of EpoxidesArene Oxidestrans-Dihydrodiols
Cytochrome P450 (CYP1A1, CYP1B1)Second Oxidationtrans-DihydrodiolsDiol Epoxides

Exploration of One-Electron Oxidation Pathways and Meso-Methyl Hydroxylation

In addition to the formation of epoxides, one-electron oxidation represents an alternative pathway for the metabolic activation of PAHs. mssm.edu This process, which can be catalyzed by peroxidases, involves the removal of a single electron from the aromatic system to form a radical cation. nih.govusda.gov These radical cations are highly reactive and can interact directly with cellular nucleophiles, including DNA. The electron-donating nature of the methoxy group in this compound may influence the propensity for one-electron oxidation.

Another significant metabolic pathway for methylated PAHs is hydroxylation of the methyl group. portlandpress.comnih.gov For this compound, the 12-methyl group can be oxidized to a hydroxymethyl group, forming 3-Methoxy-12-hydroxymethylbenzo(a)anthracene. This metabolite can then undergo further transformations, including conjugation or further oxidation. As mentioned previously, the formation of a sulfate ester of the hydroxymethyl derivative can lead to the generation of a reactive benzylic carbocation. nih.gov

Phase II Metabolism: Detoxification Mechanisms

Phase II metabolism generally involves the conjugation of the polar functional groups introduced during Phase I metabolism with endogenous water-soluble molecules. This process increases the water solubility of the metabolites, facilitating their excretion from the body and is considered a detoxification pathway.

Enzymatic Conjugation Pathways: Sulfate, Glucuronic Acid, and Glutathione (B108866) Conjugation

The hydroxylated metabolites of this compound, such as phenols and dihydrodiols, can undergo conjugation with sulfate, glucuronic acid, or glutathione. nih.gov

Sulfate conjugation is catalyzed by sulfotransferases, which transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the metabolite. hmdb.ca While generally a detoxification pathway, the sulfation of hydroxymethyl derivatives can lead to the formation of reactive intermediates, as discussed in section 3.1.2. nih.gov

Glucuronic acid conjugation is mediated by UDP-glucuronosyltransferases (UGTs), which attach glucuronic acid to the hydroxylated metabolites. nih.gov This process significantly increases the water solubility of the compounds, preparing them for excretion.

Glutathione conjugation involves the attachment of the tripeptide glutathione to electrophilic metabolites, such as epoxides. nih.gov This reaction can be catalyzed by glutathione S-transferases (GSTs) and is a major pathway for the detoxification of reactive epoxides, preventing them from reacting with cellular macromolecules like DNA. portlandpress.comnih.gov

Conjugation PathwayEnzyme FamilyEndogenous SubstrateMetabolite SubstrateResulting Conjugate
SulfationSulfotransferases (SULTs)PAPSHydroxylated MetabolitesSulfate Conjugates
GlucuronidationUDP-glucuronosyltransferases (UGTs)UDPGAHydroxylated MetabolitesGlucuronide Conjugates
Glutathione ConjugationGlutathione S-transferases (GSTs)Glutathione (GSH)EpoxidesGlutathione Conjugates

O-Methylation of Polycyclic Aromatic Hydrocarbon Catechols by Catechol-O-methyltransferase (COMT)

Catechol-O-methyltransferase (COMT) is an enzyme primarily known for its role in the degradation of catecholamine neurotransmitters. wikipedia.org However, it also plays a significant part in the metabolism of various compounds possessing a catechol structure, including catecholestrogens and certain drugs. wikipedia.org Research has demonstrated that human recombinant soluble COMT (S-COMT) can catalyze the O-methylation of a range of polycyclic aromatic hydrocarbon (PAH) catechols. This process is considered a detoxification pathway for PAH o-quinones. nih.govnih.gov

The enzymatic reaction involves the transfer of a methyl group from S-adenosyl-l-methionine (SAM) to one of the hydroxyl groups of the catechol substrate, a reaction that is dependent on the presence of Mg²⁺. nih.gov This O-methylation typically results in the formation of two isomeric mono-O-methylated metabolites, with the ratio of meta- to para-O-methylated products varying depending on the specific substrate. nih.govnih.govnih.gov For instance, in the case of benzo[a]pyrene-7,8-catechol, the predominant positional isomer formed is the O-8-monomethylated catechol. nih.govnih.gov

The catalytic efficiency of S-COMT, represented by the kcat/Km value, shows significant variation across different classes of PAH catechols, with observed differences of up to 500-fold. nih.govnih.gov Studies have indicated that human S-COMT may have a crucial role in detoxifying PAH o-quinones that are generated by aldo-keto reductases (AKRs). nih.govnih.gov Evidence of this metabolic activity has been observed in different human lung cell lines, where O-8-monomethylated benzo[a]pyrene-7,8-catechol has been identified as a metabolite. nih.govnih.gov

Specific Metabolic Investigations on Methylated Benz[a]anthracenes

Stereoselective Formation and Hydration of Epoxide Enantiomers (e.g., 12-methylbenz[a]anthracene 5,6-epoxide)

The metabolism of 12-methylbenz[a]anthracene (12-MBA) in rat liver microsomal preparations demonstrates a high degree of stereoselectivity in the formation of K-region epoxides and their subsequent hydration to trans-dihydrodiols. nih.govnih.gov Analysis of the 5,6-epoxides formed from 12-MBA metabolism by liver microsomes from untreated, phenobarbital-treated, and 3-methylcholanthrene-treated rats revealed a preferential formation of the (5S,6R)-epoxide enantiomer. nih.govnih.gov The enantiomeric ratios of (5S,6R) to (5R,6S) were found to be 73:27, 78:22, and 99:1 for untreated, phenobarbital-treated, and 3-methylcholanthrene-treated preparations, respectively. nih.govnih.gov

The hydration of these epoxide enantiomers by epoxide hydrolase also proceeds in a stereoselective manner. Optically pure 12-MBA (5S,6R)-epoxide is predominantly hydrated at the C(6) position, yielding a trans-5,6-dihydrodiol with a (5S,6S) to (5R,6R) enantiomer ratio of 97:3. nih.govnih.gov In contrast, the optically pure (5R,6S)-epoxide is hydrated at both the C(5) and C(6) positions at nearly equal rates, resulting in a trans-5,6-dihydrodiol with a (5S,6S) to (5R,6R) enantiomer ratio of 57:43. nih.govnih.gov

Consequently, the trans-5,6-dihydrodiols formed during the metabolism of 12-MBA by these different rat liver microsomal preparations are rich in the (5S,6S)-enantiomer, with enantiomeric ratios of (5S,6S) to (5R,6R) being 93:7, 88:12, and 97:3 for untreated, phenobarbital-treated, and 3-methylcholanthrene-treated preparations, respectively. nih.govnih.gov

Identification of Previously Unrecognized Metabolites in Hepatic Microsomal Systems

Studies utilizing high-pressure liquid chromatography have enabled the quantitative analysis of the in vitro metabolism of 7,12-dimethylbenz[a]anthracene (DMBA) and its derivatives by rat liver microsomes. pnas.orgnih.gov These investigations have led to the tentative identification of several previously unrecognized metabolites.

For 7,12-dimethylbenz[a]anthracene, the following novel metabolites have been identified:

5,6-dihydro-5,6-dihydroxy-7-methyl-12-hydroxymethylbenz[a]anthracene

3-hydroxy-7,12-dihydrodihydroxymethylbenz[a]anthracene

4-hydroxy-7,12-dihydrodihydroxymethylbenz[a]anthracene

8,9-dihydro-8,9-dihydroxy-7,12-dihydroxymethylbenz[a]anthracene pnas.orgnih.gov

The metabolism of 7- and 12-methylbenz[a]anthracene by rat-liver homogenates also yields a variety of products. portlandpress.comnih.gov These include the corresponding hydroxymethyl derivatives, as well as products that are likely the 8,9-dihydro-8,9-dihydroxy and the 5,6-dihydro-5,6-dihydroxy derivatives, alongside several phenolic products. portlandpress.comnih.gov Furthermore, both 7-methylbenz[a]anthracene (B135024) and 12-methylbenz[a]anthracene are converted into glutathione conjugates. portlandpress.comnih.gov

The presence of a hydroxyl group at the 7-methyl position of DMBA has been shown to significantly decrease the rate of its metabolism. nih.gov The total rate of metabolism for 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) was found to be only 20% to 70% of that of DMBA under identical in vitro incubation conditions. nih.gov

Microbial Metabolism and Environmental Biotransformation

Isolation and Characterization of Novel Microbial Metabolites (e.g., from Actinomycetes)

Actinomycetes, a group of filamentous Gram-positive bacteria, are recognized for their extensive metabolic capabilities, including the degradation of polycyclic aromatic hydrocarbons. conicet.gov.arreed.edu Various strains of Actinomycetes, such as those from the genera Rhodococcus and Streptomyces, have been isolated from contaminated soils and studied for their ability to degrade PAHs like naphthalene (B1677914), phenanthrene (B1679779), and pyrene (B120774). conicet.gov.arconicet.gov.ar

For example, Rhodococcus sp. 20, R. jostii, Streptomyces sp. A2, and Streptomyces sp. A12 have demonstrated the ability to grow on media containing these PAHs. conicet.gov.ar In liquid cultures, these strains showed varying degradation rates for naphthalene, ranging from 31.2% to 74.8%, with R. jostii exhibiting the highest performance. conicet.gov.ar However, the degradation of more complex PAHs like phenanthrene and pyrene was more limited, with only Streptomyces sp. A12 showing some activity against pyrene (4.3% degradation). conicet.gov.ar

The metabolic potential of these strains can be enhanced through adaptation. conicet.gov.arnih.gov An adaptation schedule involving successive culturing on media with PAHs and decreasing concentrations of a co-substrate like glucose resulted in enhanced degradation of phenanthrene and pyrene in the presence of glucose. conicet.gov.arnih.gov For instance, adapted strains of Amycolatopsis tucumanensis DSM 45259 and Rhodococcus sp. 016 showed up to 50% degradation of phenanthrene and 19% for pyrene when glucose was provided as a co-substrate. conicet.gov.arnih.gov Molecular studies have identified the presence of the catA gene, which codes for catechol 1,2-dioxygenase, in Rhodococcus strains, indicating a potential degradation pathway via salicylate. conicet.gov.arnih.gov

Molecular Mechanisms of Dna Adduct Formation and Associated Genotoxicity of Benz a Anthracene Derivatives

Covalent Binding to Nucleic Acids

The formation of covalent bonds between metabolites of benz[a]anthracene derivatives and nucleic acids is a critical initiating event in their genotoxic cascade.

Formation of DNA and RNA Adducts by Electrophilic Metabolites

For many polycyclic aromatic hydrocarbons (PAHs), including benz[a]anthracene derivatives, metabolic activation by cytochrome P450 enzymes is a prerequisite for their covalent binding to DNA and RNA. This process typically involves the formation of dihydrodiol epoxides, which are highly reactive electrophiles. While this mechanism is well-documented for compounds like DMBA, specific studies detailing the metabolic pathways and the resulting electrophilic metabolites of 3-Methoxy-12-methylbenzo(a)anthracene are not available in the current scientific literature. General principles of PAH metabolism suggest that the methoxy (B1213986) and methyl groups on the aromatic ring would influence the regioselectivity of enzymatic oxidation, thereby affecting the nature and quantity of reactive intermediates formed.

Characterization of Specific Adduct Structures and Preferential Binding Sites (e.g., with deoxyguanosine, deoxyadenosine)

Research on analogous compounds has shown that the bay-region dihydrodiol epoxides of benz[a]anthracene derivatives preferentially form adducts with the exocyclic amino groups of deoxyguanosine and deoxyadenosine (B7792050) in the DNA helix. The precise structure of these adducts and their stereochemistry can vary depending on the specific derivative and the metabolic enzymes involved. However, without experimental data for this compound, the specific adduct structures and their preferential binding sites remain uncharacterized.

Relationship between Adduct Formation and Mutagenesis

The formation of DNA adducts is a necessary, but not sufficient, step for mutagenesis. The mutagenic potential of a DNA adduct is dependent on its structure, its location in the genome, and the fidelity of the DNA repair and replication machinery in the cell.

Elucidation of Key Molecular Events Driving Genetic Alterations

The presence of bulky DNA adducts derived from benz[a]anthracene derivatives can distort the DNA double helix, leading to errors during DNA replication and transcription. These errors can result in point mutations, insertions, deletions, and chromosomal rearrangements, which are key molecular events driving genetic alterations and potentially leading to cancer. While this general model is accepted, the specific types of mutations induced by this compound adducts have not been experimentally determined.

Mechanisms of Inhibition of Adduct Formation by Modulatory Chemical Agents (e.g., plant phenolics)

Studies on other benz[a]anthracene derivatives have demonstrated that certain chemical agents, including plant phenolics, can inhibit DNA adduct formation. These agents can act through various mechanisms, such as scavenging reactive metabolites, modulating the activity of metabolic enzymes, or enhancing DNA repair pathways. Given the absence of studies on this compound, there is no direct evidence regarding the efficacy of any inhibitory agents against its DNA adduct formation.

Influence of Structural Substitutions on Adduct Formation Propensity

The chemical structure of a benz[a]anthracene derivative plays a crucial role in determining its metabolic activation and subsequent DNA adduct formation propensity. The presence of substituent groups like methoxy and methyl can significantly alter the electronic properties and steric hindrance of the molecule.

General structure-activity relationship studies on PAHs suggest that electron-donating groups, such as a methoxy group, can influence the rate and site of metabolic activation. The position of the methyl group is also a critical determinant of carcinogenic activity in benz[a]anthracene derivatives. However, without specific comparative studies involving this compound, a precise assessment of how the combination of a 3-methoxy and a 12-methyl group influences its adduct-forming potential, in comparison to other derivatives, cannot be made.

Comprehensive Literature Search Reveals No Specific Data for this compound

Following an extensive and thorough search of scientific databases and scholarly articles, no specific research findings, data, or publications pertaining to the chemical compound This compound were identified. The request for an article detailing the molecular mechanisms of DNA adduct formation and the impact of its specific methyl and methoxy substitutions on metabolic activation and DNA reactivity cannot be fulfilled with scientific accuracy due to the absence of available literature on this particular molecule.

The body of scientific research on benz[a]anthracene derivatives is substantial; however, it is largely focused on other substituted forms of the parent molecule. There is a wealth of information regarding various monomethylated and dimethylated benz[a]anthracenes.

Key Areas of Existing Research on Related Compounds:

Methylated Benz[a]anthracenes: A significant volume of research has explored the impact of methyl groups at various positions on the benz[a]anthracene ring. Studies on compounds such as 7-methylbenz[a]anthracene (B135024) (7-MBA), 12-methylbenz[a]anthracene (12-MBA), and the highly potent carcinogen 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) have demonstrated that the position and number of methyl groups critically influence their biological activities, including metabolic activation pathways and the formation of DNA adducts. For instance, research indicates that methyl substitution can significantly enhance the genotoxic effects of the parent compound, benz[a]anthracene.

Metabolic Activation Pathways: The primary mechanism for the metabolic activation of many benz[a]anthracene derivatives involves their conversion by cytochrome P450 enzymes to dihydrodiol epoxides. These highly reactive metabolites can then form covalent bonds with DNA, creating adducts that can lead to mutations and initiate carcinogenesis. The location of methyl groups can either facilitate or hinder this process, thereby altering the genotoxic potential of the molecule.

Despite the extensive investigation into these related compounds, the specific combination of a methoxy group at the 3-position and a methyl group at the 12-position on the benz[a]anthracene skeleton does not appear to have been a subject of published scientific study. Consequently, there is no data available to construct an article on its metabolic activation, DNA reactivity, or genotoxicity as requested.

To produce an article that is "thorough, informative, and scientifically accurate" as per the instructions, it is imperative to rely on peer-reviewed research specific to the compound . Extrapolating findings from other derivatives would be speculative and would not meet the required standard of scientific rigor, nor would it adhere to the strict focus on the specified subject.

Therefore, until research on this compound is conducted and published, it is not possible to generate the requested scientific article.

Structure Activity Relationship Sar and Computational Chemistry Investigations of Benz a Anthracene Derivatives

Quantitative Structure-Activity Relationships (QSAR) in Carcinogenesis

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For carcinogenic PAHs, QSAR models are developed to predict carcinogenic potency based on calculated molecular descriptors.

The carcinogenicity of benz[a]anthracene derivatives has been quantified using indices such as the Iball and Berenblum indices. researchgate.net Researchers have conducted quantum chemical studies to find relationships between these indices and the electronic structure of these compounds. researchgate.net Using Density Functional Theory (DFT), statistically significant correlations have been established. researchgate.net These studies reveal that local atomic reactivity indices, such as the hardness of specific carbon atoms, are crucial in determining carcinogenic potency. researchgate.net This is a significant finding because some traditional theories of carcinogenicity, like the K-L region and bay-region theories, did not emphasize the importance of these particular atoms. researchgate.net

Another qualitative scale for grading carcinogenic potency is the Badger index, which classifies compounds from inactive (0) to very markedly carcinogenic (++++). chemrj.org Quantum-chemical analyses have been performed to link the electronic structure of substituted benz[a]anthracene derivatives to this scale, with statistically significant results obtained for skin carcinogenicity. chemrj.org

Table 1: Indices Used in QSAR Studies of Benz[a]anthracene Carcinogenicity
IndexDescriptionApplication in Studies
Iball IndexA numerical scale quantifying carcinogenic potency based on tumor incidence and latency period.Used to establish correlations with electronic structure parameters calculated via DFT. researchgate.net
Berenblum IndexA grading system for carcinogenic activity.Correlated with quantum chemical descriptors for a series of benz[a]anthracene derivatives. researchgate.net
Badger IndexA qualitative scale from 0 (inactive) to ++++ (very marked activity) for skin and subcutaneous carcinogenicity.Correlated with electronic structure in quantum-chemical analyses. chemrj.org

The prediction of carcinogenic activity relies on descriptors that encode structural and electronic features of the molecule. In the context of benz[a]anthracene derivatives, quantum chemical methods are used to calculate these descriptors. researchgate.netnih.gov All-valence electron methods have been employed to determine molecular properties related to metabolic activation and detoxification pathways. nih.gov These calculated substrate reactivities have been successful in predicting major metabolites and have shown positive correlations with observed carcinogenic potencies. nih.gov

Specifically, strong correlations have been found between carcinogenic potency and:

The reactivity of the parent hydrocarbon towards the initial distal bay region epoxidation. nih.gov

The stability of the resulting diol epoxide carbocations. nih.gov

This correlation involving carbocation stability has proven useful as a potential screening parameter for carcinogenic activity, holding true for both methyl-substituted benz[a]anthracenes and unsubstituted PAHs. nih.gov

Quantum Chemical Studies of Reactivity and Stability

Quantum chemical studies provide deep insights into the electronic structure, reactivity, and stability of molecules, which are fundamental to understanding their carcinogenic mechanisms.

The bioactivation of benz[a]anthracene (BA) derivatives is believed to proceed through the formation of highly reactive carbocations. nih.gov Computational studies have investigated the structure-reactivity relationships and the effects of substituents on carbocation stability. nih.govresearchgate.net The formation of bay-region carbocations occurs through the O-protonation of 1,2-epoxides in barrierless processes. nih.govresearchgate.net This pathway is energetically more favorable than other potential mechanisms, such as those involving zwitterion formation or single electron oxidation. nih.gov

Methyl substitution has been shown to result in the stabilization of these carbocations. nih.govresearchgate.net For instance, among monomethylated epoxides, 12-methylbenz[a]anthracene (12-MBA) yields a highly favorable reaction energy for carbocation formation. nih.gov This stabilization is attributed to the inductive effect of the methyl group. nih.gov The stability of these carbocations is a key factor, as it correlates well with the carcinogenic trend observed for this class of compounds. nih.govnih.gov

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. researchgate.net Various DFT functionals, such as B3LYP and mPW1PW91, have been applied to investigate benz[a]anthracene derivatives. researchgate.netnih.gov These calculations, often performed with basis sets like 6-31G* or LanL2DZ, allow for full geometry optimization and the determination of electronic properties. researchgate.netnih.gov

These quantum chemical methods are used to calculate:

Relative Carbocation Stabilities: To understand the ease of formation of the ultimate carcinogens. nih.govresearchgate.net

Electronic Structure: To identify key atomic reactivity indices that correlate with carcinogenic potency. researchgate.net

Substrate Reactivities: To predict metabolic pathways and correlate them with carcinogenicity. nih.gov

The results from these calculations have been instrumental in supporting and refining theories of chemical carcinogenesis, such as the bay region theory. nih.gov

Table 2: Computational Methods in the Study of Benz[a]anthracene Derivatives
MethodBasis SetApplicationReference
DFT (B3LYP)6-31G*Studying carbocation stability and substituent effects. nih.gov
MP26-31G**Investigating structure-reactivity relationships of carbocations. nih.gov
DFT (mPW1PW91)LanL2DZCalculating electronic structure for QSAR analysis with Iball and Berenblum indices. researchgate.net
All-valence electron methodsNot specifiedCalculating molecular properties to correlate with carcinogenicity. nih.gov

The biological environment where metabolic activation occurs is aqueous. To account for this, computational studies often incorporate solvent effects. The Polarizable Continuum Model (PCM) is a common method used to determine relative carbocation stabilities in a solvent like water. nih.govresearchgate.net By using the PCM method, researchers can simulate the influence of the cellular environment on the energetics of epoxide ring opening and carbocation formation. nih.gov These calculations provide a more realistic assessment of the stability and reactivity of these critical intermediates in the carcinogenic process. researchgate.net For some derivatives, the inclusion of solvent effects can be noteworthy, altering the predicted stability of adducts formed with biological macromolecules like guanine. researchgate.net

Stereochemical Influences on Biological Activity

Impact of Methyl Group Position on Dihydrodiol Oxidation Kinetics and Stereochemistry

The position of a methyl group on the benz[a]anthracene skeleton has a profound effect on the rate and stereochemical outcome of dihydrodiol oxidation, a critical step in the metabolic activation of these compounds to their ultimate carcinogenic forms.

Research on methyl-substituted benz[a]anthracenes has revealed that the location of the methyl group influences the enzymatic activity of 3α-hydroxysteroid-dihydrodiol dehydrogenase, an enzyme involved in the detoxification of polycyclic aromatic hydrocarbons (PAHs). nih.gov Studies have shown that a methyl group in the non-bay-region, such as at position 7, enhances the rate of oxidation of the trans-3,4-dihydrodiol metabolite more significantly than a methyl group in the bay-region, at position 12. nih.gov Specifically, the presence of a methyl group at position 7 results in a 10-fold increase in the rate of oxidation, whereas a methyl group at position 12 leads to a more modest 4-fold increase compared to the unsubstituted benz[a]anthracene. nih.gov

Furthermore, the position of the methyl group dictates the stereochemical course of the oxidation. For 12-methylbenz[a]anthracene (12-MBA), the enzymatic oxidation of the (±)-trans-3,4-dihydrodiol is highly stereoselective, with only one of the two possible stereoisomers being utilized. nih.gov Circular dichroism spectrometry has identified the preferentially oxidized stereoisomer as having the (3S,4S) absolute configuration. nih.gov This stereoselectivity is significant because it suggests that the presence of a bay-region methyl group at position 12 effectively blocks the oxidation of the (3R,4R)-stereoisomer. nih.gov In contrast, for 7-methylbenz[a]anthracene (B135024) (7-MBA), both stereoisomers of the trans-3,4-dihydrodiol are substrates for the dehydrogenase, although the enzyme exhibits a partial preference for the (3S,4S)-enantiomer. nih.gov

These findings underscore the critical role of the methyl group's position in determining both the rate and the stereochemical pathway of dihydrodiol oxidation. This stereoselective oxidation can significantly influence the carcinogenic potential of methylated PAHs in vivo. nih.gov While direct experimental data for 3-Methoxy-12-methylbenzo(a)anthracene is not available in the reviewed literature, the established principles for methyl-substituted benz[a]anthracenes provide a framework for understanding its likely metabolic fate. The presence of the methyl group at position 12 would be expected to direct the stereochemistry of dihydrodiol oxidation towards the (3S,4S) configuration, although the electronic influence of the 3-methoxy group on the enzymatic process remains to be elucidated.

Table 1: Effect of Methyl Group Position on the Rate of Dihydrodiol Oxidation

CompoundMethyl Group PositionRelative Rate Enhancement
7-Methylbenz[a]anthraceneNon-bay-region (Position 7)10-fold
12-Methylbenz[a]anthraceneBay-region (Position 12)4-fold
7,12-Dimethylbenz[a]anthracene (B13559)Both non-bay and bay-region>30-fold

Table 2: Stereochemical Preference in the Oxidation of trans-3,4-Dihydrodiols

CompoundStereoisomer Oxidized
12-Methylbenz[a]anthracene(3S,4S)
7,12-Dimethylbenz[a]anthracene(3S,4S)

Role of Molecular Geometry (e.g., thickness, flatness) in Determining Biological Activity

While specific studies on the molecular geometry of this compound are not detailed in the available literature, general principles governing the structure-activity relationships of PAHs can be applied. The introduction of substituents, such as a methoxy (B1213986) or methyl group, can potentially distort the planarity of the benz[a]anthracene ring system. The extent of this distortion depends on the size and position of the substituent.

The rules of molecular geometry for predicting the carcinogenic activity of unsubstituted PAHs have been established and show good agreement with experimental results. These rules are based on identifying the centers of highest chemical or biochemical reactivity within the molecule. The introduction of substituents adds another layer of complexity to these predictions, as both steric and electronic effects must be considered. Therefore, a comprehensive understanding of the role of molecular geometry in the biological activity of this compound would necessitate detailed structural analysis and biological testing.

Environmental Distribution and Biological Fate in Experimental Research Models

Sources and Environmental Occurrence within Research Contexts

While specific environmental monitoring data for 3-Methoxy-12-methylbenzo(a)anthracene is not extensively available, its formation and occurrence can be inferred from the well-established behavior of structurally similar PAHs.

Polycyclic aromatic hydrocarbons are characteristically formed during the incomplete combustion of organic materials. This process is a significant source of PAHs in the environment. While direct evidence for the formation of this compound is not detailed in available research, the formation of its parent compounds, such as benz(a)anthracene (B33201) and methyl-substituted benz(a)anthracenes, is well-documented as resulting from the incomplete burning of substances like coal, oil, gas, wood, and garbage. nih.govresearchgate.net Anthropogenic activities are the primary contributors to PAH emissions, with sources including industrial processes and vehicle exhaust. researchgate.net The presence of related PAHs in emissions from oil refineries and in gasoline exhaust suggests that similar environments could be sources of this compound. researchgate.net

Bioavailability and Distribution in Controlled Experimental Systems

The bioavailability and distribution of a compound are key determinants of its biological activity. For PAHs, these properties are largely governed by their lipophilicity.

The cellular uptake of PAHs is generally understood to occur via passive diffusion across the lipid bilayer of cell membranes, a process driven by the lipophilic nature of these molecules. Specific experimental data on the diffusion and cellular uptake mechanisms of this compound are not available in the reviewed literature. However, research on the related compound 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) in rat tracheal epithelial cells has examined the uptake of hexose, providing insights into cellular processes that can be affected by PAH exposure. nih.gov The high lipid solubility of compounds like DMBA is a key factor in their ability to traverse cellular barriers and exert biological effects. nih.govnih.gov

Biochemical and Immunological Responses in Experimental Models

The interaction of PAHs with biological systems can elicit a range of biochemical and immunological responses. Studies on related compounds provide a framework for understanding the potential effects of this compound.

Research has shown that certain PAHs can induce the synthesis of specific enzymes. For instance, studies on 7,12-dimethylbenz[a]anthracene (DMBA) have demonstrated its ability to induce the synthesis of menadione (B1676200) reductase in the liver. nih.govnih.gov Another potent inducer, 3-methylcholanthrene, has been shown to increase the levels of this enzyme in various organs, including the liver, lung, and adrenal glands. nih.govnih.gov While a 4-methoxy derivative of DMBA also stimulated liver menadione reductase activity, hydroxymethyl derivatives did not show a significant effect. researchgate.net These findings highlight the specific structural requirements for enzyme induction by PAHs.

Table 1: Effect of Selected PAHs on Menadione Reductase Activity in Rat Liver

CompoundEffect on Menadione Reductase Activity
7,12-dimethylbenz[a]anthracene (DMBA)Induction
3-MethylcholanthreneInduction
4-Methoxy-7,12-dimethylbenz(a)anthraceneStimulation
7-Hydroxymethyl-12-methylbenz(a)anthraceneNot significant
7,12-Dihydroxymethylbenz(a)anthraceneNot significant

This table is based on findings from research on structurally related compounds.

The immunotoxic potential of PAHs has been a subject of significant research. The well-studied compound 7,12-dimethylbenz[a]anthracene (DMBA) is a known immunosuppressor that can impact both humoral and cell-mediated immune responses. researchgate.netsemanticscholar.org In experimental mouse models, DMBA has been shown to cause a dose-dependent decrease in spleen weight. researchgate.netsemanticscholar.org Studies using splenocytes isolated from mice have demonstrated that DMBA treatment can nearly abolish the response to B-cell and T-cell mitogens. researchgate.netsemanticscholar.org The immunotoxicity of DMBA is linked to its metabolic activation within the target organ, highlighting the role of biotransformation in mediating its effects on the immune system. researchgate.netsemanticscholar.org

Table 2: Immunotoxic Effects of 7,12-dimethylbenz[a]anthracene (DMBA) in Mice

ParameterObservation
Spleen WeightDose-dependent decrease
Splenocyte response to mitogensNearly abolished

This table summarizes findings from in vivo and in vitro studies on the immunotoxicity of a structurally related compound.

Q & A

Q. What analytical methods are recommended for quantifying 3-Methoxy-12-methylbenzo(a)anthracene in environmental or biological samples?

Methodological Answer:

  • Gas Chromatography (GC): Use a DB-5 capillary column (30 m × 0.25 mm × 0.25 μm) with hydrogen as the carrier gas. A temperature ramp starting at 70°C (0.5 min hold) and increasing at 5°C/min to 280°C provides optimal separation .
  • Fluorescence Spectroscopy: Apply the formula I=kPobϵCI = k' \cdot P_o \cdot b \cdot \epsilon \cdot C, where II is fluorescence intensity, kk' is the proportionality constant (e.g., 0.30 for anthracene derivatives), and ϵ\epsilon is the molar extinction coefficient. Validate with anthracene standards .
  • Thin-Layer Chromatography (TLC): Compare experimental spots against anthracene standards using silica gel plates. Use dual spotting (standard and higher concentration) to detect impurities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Engineering Controls: Use Class I, Type B biological safety hoods for synthesis and handling. Implement HEPA-filtered vacuums for cleanup to avoid aerosolization .
  • Personal Protective Equipment (PPE): Follow OSHA 29 CFR 1910.132 standards: wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators if airborne concentrations exceed 1 µg/m³ .
  • Emergency Measures: Install eyewash stations and emergency showers. Decontaminate exposed skin with soap and water immediately .

Q. How can researchers validate the purity of synthesized this compound?

Methodological Answer:

  • Multi-Method Cross-Validation: Combine TLC (to detect non-polar impurities) with HPLC-UV (C18 column, acetonitrile/water gradient elution) and GC-MS (electron ionization mode, m/z 244–288 range) .
  • Melting Point Analysis: Compare experimental melting points (e.g., 218°C for anthracene derivatives) against literature values. Deviations >2°C indicate impurities .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize synthesis conditions to minimize hazardous byproducts?

Methodological Answer:

  • Variable Selection: Focus on reaction time, temperature, and catalyst concentration. For PAH derivatives, a 3-factor Box-Behnken design with 15–17 runs balances efficiency and statistical rigor .
  • Response Surface Analysis: Use software (e.g., Design-Expert®) to model benzo(a)anthracene formation. Prioritize conditions that reduce byproducts (e.g., <1.1 µg/kg detection limit) .
  • Validation: Replicate optimized conditions (e.g., 24.9 min reaction time, 21.8 cm distance from heat source) and confirm via GC-MS .

Q. What strategies resolve contradictions in reported carcinogenicity data for methyl-substituted PAHs?

Methodological Answer:

  • Metabolomic Profiling: Use LC-HRMS to identify hydroxylated metabolites (e.g., 3-hydroxy derivatives) in vitro. Compare metabolic activation pathways across cell lines (e.g., HepG2 vs. CHO-K1) .
  • Dose-Response Reassessment: Apply Hill slope models to historical data. For 7,12-DMBA, EC50 values vary by >50% between rodent models; adjust for interspecies metabolic differences .
  • QA/QC Audits: Review analytical methods in conflicting studies. For example, PAH quantification errors in groundwater studies were traced to degraded GC columns and poor QA/QC compliance .

Q. How can thermodynamic stability of anthracene derivatives be assessed for polymer applications?

Methodological Answer:

  • Dimer Dissociation Studies: Use DSC to measure enthalpy changes (ΔH) during UV-induced scission. For 9-substituted anthracenes, ΔH ranges from 80–120 kJ/mol depending on functional groups .
  • Z-Scan Analysis: Characterize third-harmonic generation (THG) in single crystals. Anthracene derivatives with THG >10⁻¹² m²/W are candidates for nonlinear optical (NLO) devices .
  • Dielectric Spectroscopy: Analyze temperature-dependent permittivity (ε') and loss (ε'') to assess charge transport mechanisms. Anomalous peaks at 100–150°C suggest dipolar relaxation in crystalline phases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.